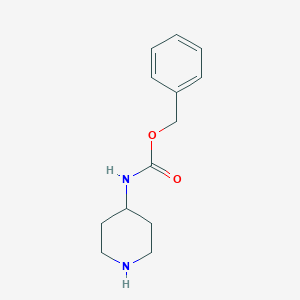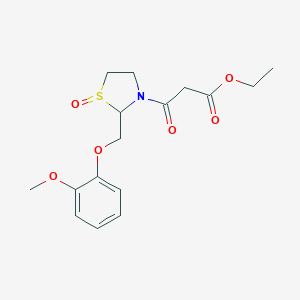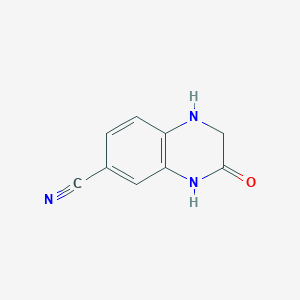
7-cyano-3,4-dihydroquinoxalin-2(1H)-one
Overview
Description
7-cyano-3,4-dihydroquinoxalin-2(1H)-one, also known as CNQX, is a synthetic compound that belongs to the quinoxaline family. It is a potent antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. CNQX has been used extensively in scientific research to investigate the role of glutamate in various physiological and pathological processes.
Mechanism Of Action
7-cyano-3,4-dihydroquinoxalin-2(1H)-one is a competitive antagonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptor. It binds to the receptor and prevents glutamate from binding, thereby inhibiting the excitatory neurotransmission mediated by AMPA receptors. This blockade of AMPA receptors leads to a reduction in synaptic plasticity and long-term potentiation, which are cellular mechanisms underlying learning and memory.
Biochemical And Physiological Effects
7-cyano-3,4-dihydroquinoxalin-2(1H)-one has been shown to have a wide range of biochemical and physiological effects. In the brain, it reduces the activity of AMPA receptors, leading to a decrease in excitatory neurotransmission. This has been linked to a reduction in synaptic plasticity and long-term potentiation, which are important for learning and memory. 7-cyano-3,4-dihydroquinoxalin-2(1H)-one has also been shown to have neuroprotective effects, reducing the damage caused by excitotoxicity and oxidative stress.
Advantages And Limitations For Lab Experiments
7-cyano-3,4-dihydroquinoxalin-2(1H)-one has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which allows for precise manipulation of glutamate signaling. It is also relatively stable and easy to handle, making it suitable for a range of experimental paradigms. However, there are also limitations to its use. 7-cyano-3,4-dihydroquinoxalin-2(1H)-one is not a perfect antagonist, and it can have off-target effects on other glutamate receptors. It also has a relatively short half-life, which can limit its duration of action in experiments.
Future Directions
There are several future directions for research on 7-cyano-3,4-dihydroquinoxalin-2(1H)-one. One area of interest is the role of AMPA receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 7-cyano-3,4-dihydroquinoxalin-2(1H)-one has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to explore its potential therapeutic applications. Another area of interest is the development of more potent and selective AMPA receptor antagonists, which could lead to more precise manipulation of glutamate signaling in the brain. Finally, there is a need for more research on the off-target effects of 7-cyano-3,4-dihydroquinoxalin-2(1H)-one and other glutamate receptor antagonists, to better understand their potential limitations and improve their safety profiles.
Scientific Research Applications
7-cyano-3,4-dihydroquinoxalin-2(1H)-one has been widely used in scientific research to investigate the role of glutamate in various physiological and pathological processes. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation has been implicated in many neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and depression. 7-cyano-3,4-dihydroquinoxalin-2(1H)-one has been used to block the activity of AMPA receptors and study the effects on synaptic plasticity, learning and memory, and neurodegeneration.
properties
CAS RN |
186666-78-4 |
|---|---|
Product Name |
7-cyano-3,4-dihydroquinoxalin-2(1H)-one |
Molecular Formula |
C9H7N3O |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
3-oxo-2,4-dihydro-1H-quinoxaline-6-carbonitrile |
InChI |
InChI=1S/C9H7N3O/c10-4-6-1-2-7-8(3-6)12-9(13)5-11-7/h1-3,11H,5H2,(H,12,13) |
InChI Key |
PWMVKMIOIWVMSW-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC2=C(N1)C=CC(=C2)C#N |
Canonical SMILES |
C1C(=O)NC2=C(N1)C=CC(=C2)C#N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B64072.png)
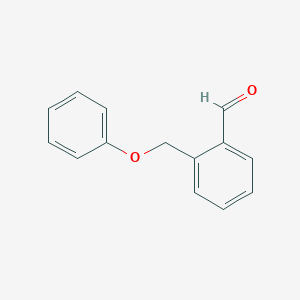
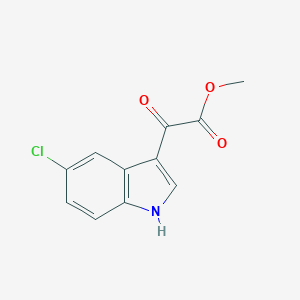

![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B64083.png)
![1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone](/img/structure/B64084.png)



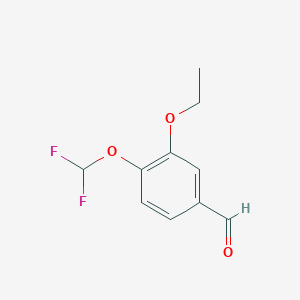
![4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B64096.png)
![6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B64104.png)
